REACTION_CXSMILES
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[Br:1][CH2:2][N+:3]([O-:5])=[O:4].[CH2:6]=[O:7].Cl.[CH3:9][OH:10]>>[CH2:9]([OH:10])[C:2]([Br:1])([N+:3]([O-:5])=[O:4])[CH2:6][OH:7]
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Name
|
|
Quantity
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40 g
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Type
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reactant
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Smiles
|
BrC[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
70 mL
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Type
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reactant
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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18 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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containing various levels of alkaline catalyst
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Type
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ADDITION
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Details
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to rise to 30° C. during the addition
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Type
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ADDITION
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Details
|
the addition
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Type
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TEMPERATURE
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Details
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the solution was heated to 60° C.
|
Type
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TEMPERATURE
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Details
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The solution was then cooled to 20° C.
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |